MP-Ala-Ala-PAB

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

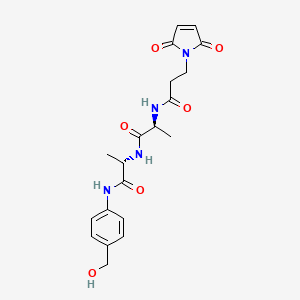

Propiedades

Fórmula molecular |

C20H24N4O6 |

|---|---|

Peso molecular |

416.4 g/mol |

Nombre IUPAC |

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C20H24N4O6/c1-12(21-16(26)9-10-24-17(27)7-8-18(24)28)19(29)22-13(2)20(30)23-15-5-3-14(11-25)4-6-15/h3-8,12-13,25H,9-11H2,1-2H3,(H,21,26)(H,22,29)(H,23,30)/t12-,13-/m0/s1 |

Clave InChI |

CMKUVUSGEFKDLV-STQMWFEESA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |

SMILES canónico |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the MP-Ala-Ala-PAB Linker for Antibody-Drug Conjugates

This technical guide provides a comprehensive overview and a detailed synthetic protocol for the MP-Ala-Ala-PAB linker (Maleimidocaproyl-L-alanyl-L-alanine-p-aminobenzyl alcohol), a critical component in the development of cleavable antibody-drug conjugates (ADCs). This linker system is designed for stability in systemic circulation and for specific cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The guide is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Overview of the this compound Linker

The this compound linker is a protease-cleavable linker used in ADCs. Its structure consists of three key components:

-

Maleimidocaproyl (MP) group: This moiety serves as a reactive handle for conjugation to thiol groups, which are typically introduced onto the antibody through the reduction of interchain disulfide bonds or through engineered cysteine residues.

-

Ala-Ala dipeptide: This dipeptide sequence is specifically recognized and cleaved by lysosomal proteases like Cathepsin B, which are abundant within cancer cells. This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.

-

p-aminobenzyl (PAB) alcohol spacer: This self-immolative spacer connects the dipeptide to the drug. Upon cleavage of the Ala-Ala dipeptide, a cascade of electronic rearrangements within the PAB moiety leads to the release of the unmodified active drug.

The controlled release of the payload at the target site minimizes systemic toxicity and enhances the therapeutic window of the ADC.

Synthetic Strategy

The synthesis of the this compound linker is a multi-step process that can be accomplished through a combination of solid-phase and solution-phase chemistry. A common approach involves the initial synthesis of the dipeptide-PAB fragment, followed by the introduction of the maleimide group.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the this compound linker.

Materials and Reagents

| Reagent | Supplier (Example) | Purity |

| Fmoc-L-alanine (Fmoc-Ala-OH) | Sigma-Aldrich | >99% |

| L-Alanine-p-aminobenzyl alcohol | Bachem | >98% |

| N,N'-Diisopropylcarbodiimide (DIC) | Acros Organics | >99% |

| Hydroxybenzotriazole (HOBt) | TCI Chemicals | >98% |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |

| Dichloromethane (DCM) | VWR Chemicals | Anhydrous |

| Piperidine | Alfa Aesar | >99% |

| 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) | BroadPharm | >95% |

| N,N-Diisopropylethylamine (DIPEA) | Combi-Blocks | >99% |

| Trifluoroacetic acid (TFA) | Oakwood Chemical | >99% |

| Diethyl ether | EMD Millipore | ACS Grade |

Synthesis of Fmoc-Ala-Ala-PAB-OH

This step involves the coupling of Fmoc-protected alanine to alanine-p-aminobenzyl alcohol.

Procedure:

-

In a round-bottom flask, dissolve Fmoc-Ala-OH (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

-

Add DIC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve Ala-PAB-OH (1.0 equivalent) in anhydrous DMF.

-

Add the Ala-PAB-OH solution to the pre-activated Fmoc-Ala-OH solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and then with cold diethyl ether.

-

Dry the product under vacuum to yield Fmoc-Ala-Ala-PAB-OH as a white solid.

| Step | Reagent | Molar Ratio | Typical Yield |

| Synthesis of Fmoc-Ala-Ala-PAB-OH | Fmoc-Ala-OH | 1.2 | 85-95% |

| Ala-PAB-OH | 1.0 | ||

| DIC | 1.2 | ||

| HOBt | 1.2 |

Fmoc Deprotection to Yield H2N-Ala-Ala-PAB-OH

Procedure:

-

Dissolve the Fmoc-Ala-Ala-PAB-OH (1.0 equivalent) in a solution of 20% piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove most of the piperidine and DMF.

-

Co-evaporate with toluene multiple times to ensure complete removal of residual piperidine.

-

The crude H2N-Ala-Ala-PAB-OH is typically used in the next step without further purification.

| Step | Reagent | Concentration | Typical Yield |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | >95% (crude) |

Synthesis of this compound-OH

Procedure:

-

Dissolve the crude H2N-Ala-Ala-PAB-OH (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution to act as a base.

-

In a separate vial, dissolve 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) (1.1 equivalents) in anhydrous DMF.

-

Add the MC-NHS solution dropwise to the H2N-Ala-Ala-PAB-OH solution with stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

| Step | Reagent | Molar Ratio | Typical Yield |

| Coupling of Maleimidocaproic Acid | H2N-Ala-Ala-PAB-OH | 1.0 | 70-85% |

| MC-NHS | 1.1 | ||

| DIPEA | 2.0 |

Purification and Characterization

The crude this compound-OH is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization:

-

¹H NMR: To confirm the structure and the presence of all components (maleimide, caproyl chain, Ala-Ala dipeptide, and PAB moiety).

-

Mass Spectrometry (ESI-MS): To determine the molecular weight of the final product.

-

RP-HPLC: To assess the purity of the final linker.

Mechanism of Action in an ADC Context

The this compound linker is integral to the targeted delivery and release of a cytotoxic payload. The following diagram illustrates the mechanism of action following internalization of the ADC into a cancer cell.

Conclusion

The synthesis of the this compound linker is a critical process in the development of effective and safe antibody-drug conjugates. The protocol outlined in this guide provides a robust and reproducible method for obtaining this linker in high purity. Careful execution of each step and thorough characterization of the intermediates and the final product are essential for the successful application of this technology in targeted cancer therapy.

An In-depth Technical Guide to the MP-Ala-Ala-PAB Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maleimidopropionyl-Alanine-Alanine-para-aminobenzyl (MP-Ala-Ala-PAB) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). As a cleavable linker system, it is engineered to be stable in systemic circulation and to selectively release its potent cytotoxic payload within the target cancer cells. This targeted release is achieved through enzymatic cleavage, a mechanism that leverages the unique microenvironment of tumor cells, thereby enhancing the therapeutic window of the ADC.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of the this compound linker. It further details experimental protocols for its synthesis and for evaluating its enzymatic cleavage, offering a valuable resource for researchers and professionals in the field of targeted cancer therapy.

Chemical Structure and Physicochemical Properties

The this compound linker is a composite structure, featuring a maleimide group for conjugation to the antibody, a dipeptide (Ala-Ala) as the enzymatic cleavage site, and a para-aminobenzyl (PAB) group as a self-immolative spacer.

Chemical Structure

The chemical structure of this compound is presented below:

IUPAC Name: (2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]propanamide[1]

Canonical SMILES: C--INVALID-LINK--C(=O)NC1=CC=C(C=C1)CO">C@@HNC(=O)CCN2C(=O)C=CC2=O[1][2]

InChI: InChI=1S/C20H24N4O6/c1-12(21-16(26)9-10-24-17(27)7-8-18(24)28)19(29)22-13(2)20(30)23-15-5-3-14(11-25)4-6-15/h3-8,12-13,25H,9-11H2,1-2H3,(H,21,26)(H,22,29)(H,23,30)/t12-,13-/m0/s1[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and integration into ADC constructs.

| Property | Value | Reference |

| Molecular Formula | C20H24N4O6 | [1] |

| Molecular Weight | 416.43 g/mol | |

| CAS Number | 1949793-47-8 | |

| Appearance | Solid, Light yellow to yellow | |

| Purity | >96% (typical) | |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |

| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month |

Mechanism of Action in Antibody-Drug Conjugates

The this compound linker plays a pivotal role in the efficacy of an ADC by ensuring the targeted delivery and release of the cytotoxic payload. The mechanism can be broken down into a series of sequential events, beginning with the ADC binding to the target cell and culminating in the release of the active drug.

Signaling Pathway of Payload Release

The following diagram illustrates the intracellular signaling pathway leading to the release of a cytotoxic drug from an ADC containing the this compound linker.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This complex is then internalized through endocytosis. As the resulting endosome matures into a lysosome, the internal environment becomes more acidic and enriched with proteases, such as cathepsins. These enzymes recognize and cleave the alanine-alanine dipeptide sequence within the linker. This cleavage event is the critical trigger that initiates the release of the payload. Following the enzymatic cleavage, the para-aminobenzyl (PAB) spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This self-immolative process results in the liberation of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell, where it can then exert its cell-killing effects, typically by inducing apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker and for conducting a key experiment to evaluate its functionality.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) followed by the conjugation of the maleimide group. A common precursor is Fmoc-Ala-Ala-PAB.

Materials:

-

Fmoc-Ala-Ala-PAB-OH

-

3-Maleimidopropionic acid

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Piperidine solution (for Fmoc deprotection)

-

Reagents for purification (e.g., HPLC-grade water, acetonitrile, TFA)

Protocol:

-

Fmoc Deprotection: If starting with a resin-bound Fmoc-Ala-Ala-PAB, the Fmoc protecting group is removed by treatment with a solution of piperidine in DMF.

-

Coupling of Maleimidopropionic Acid: The deprotected Ala-Ala-PAB is then coupled with 3-maleimidopropionic acid. The carboxylic acid of the maleimide derivative is activated using a coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Cleavage from Resin (if applicable): If synthesized on a solid support, the final product is cleaved from the resin using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound linker.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Cathepsin B Cleavage Assay

This assay is designed to evaluate the susceptibility of the this compound linker to enzymatic cleavage by cathepsin B, a key lysosomal protease. A fluorogenic substrate is typically used for high-throughput screening.

Materials:

-

This compound conjugated to a fluorophore-quencher pair (e.g., AMC)

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (Assay Buffer with 2 mM DTT, freshly prepared)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation: Prepare Assay Buffer and Activation Buffer. Dilute the recombinant Cathepsin B in the Activation Buffer to the desired concentration (e.g., 10-50 nM). Prepare stock solutions of the this compound-fluorophore substrate in DMSO and then dilute to the final desired concentration in Assay Buffer (e.g., 10-50 µM).

-

Assay Setup:

-

Test Wells: Add 50 µL of the activated Cathepsin B solution and 50 µL of the substrate solution to the wells.

-

Negative Control Wells: Pre-incubate the activated Cathepsin B with a Cathepsin B inhibitor for 15 minutes at room temperature before adding 50 µL of this mixture and 50 µL of the substrate solution to the wells.

-

Blank Wells: Add 50 µL of Activation Buffer and 50 µL of the substrate solution to the wells.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Subtract the fluorescence of the blank wells from the test and negative control wells. The rate of cleavage is determined by the increase in fluorescence over time.

The following diagram outlines the general workflow for this experimental protocol.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the development of targeted cancer therapies. Its design, which incorporates a specific enzymatic cleavage site and a self-immolative spacer, allows for the controlled and efficient release of cytotoxic payloads within tumor cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its synthesis and evaluation is paramount for the successful development of next-generation Antibody-Drug Conjugates. This guide provides a foundational resource for researchers and scientists working to advance the field of oncology.

References

An In-depth Technical Guide to the Enzymatic Cleavage of MP-Ala-Ala-PAB

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MP-Ala-Ala-PAB moiety is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload. The linker's stability in systemic circulation and its selective cleavage within the target tumor cell are paramount to the ADC's efficacy and safety profile. This technical guide provides a comprehensive overview of the enzymatic cleavage mechanism of the this compound linker, focusing on the core dipeptide sequence and the subsequent self-immolative release of the payload.

The linker consists of three key components: a maleimidopropyl (MP) group for conjugation to the antibody, a dipeptide sequence (Ala-Ala) that acts as the enzymatic cleavage site, and a para-aminobenzyl (PAB) self-immolative spacer. The selective cleavage of the Ala-Ala dipeptide by proteases abundant in the lysosomal compartment of cancer cells initiates a cascade that ultimately liberates the cytotoxic drug in its active form.[][2][3] Understanding the specifics of this enzymatic process is crucial for the rational design and optimization of ADCs.

The Enzymatic Players: Lysosomal Proteases

The acidic and highly proteolytic environment of the lysosome is the primary site for the cleavage of peptide-based ADC linkers.[2][4] Two main classes of lysosomal proteases are implicated in the cleavage of dipeptide linkers: Cathepsins and Legumain .

Cathepsin B

Cathepsin B is a ubiquitously expressed lysosomal cysteine protease that plays a crucial role in protein turnover. While its substrate specificity is broad, it is known to cleave various dipeptide sequences. Linkers containing Val-Cit or Val-Ala are well-established substrates for Cathepsin B. Although direct kinetic data for Ala-Ala cleavage by Cathepsin B is not extensively documented in the readily available literature, the enzyme's ability to process a range of dipeptides suggests it is a potential candidate for this compound cleavage. The general preference of cathepsins for hydrophobic or aromatic residues at the P2 position might suggest that Ala-Ala is not an optimal substrate, but cleavage is still plausible.

Legumain

Legumain, an asparaginyl endopeptidase, is another key lysosomal cysteine protease. Its activity is highly regulated by the acidic pH of the lysosome. Legumain exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues. However, studies on its substrate specificity have revealed that it can accommodate other residues, particularly in the P2 and P3 positions. Notably, the tripeptide sequence Ala-Ala-Asn is a known substrate for legumain, indicating a tolerance for alanine at the P2 and P3 positions. This suggests that the Ala-Ala dipeptide within the this compound linker could be recognized and cleaved by legumain, likely as an exopeptidase acting on the N-terminus of the linker-payload conjugate.

The Cleavage Mechanism: A Two-Step Process

The release of the cytotoxic payload from an this compound linker is a sequential process involving enzymatic cleavage followed by self-immolation.

-

Enzymatic Cleavage of the Dipeptide: Upon internalization of the ADC into a target cancer cell and trafficking to the lysosome, proteases such as Cathepsin B or legumain recognize and hydrolyze the peptide bond between the two alanine residues or between the C-terminal alanine and the PAB spacer. This enzymatic action is the rate-limiting step in the payload release cascade.

-

Self-Immolative Cascade of the PAB Spacer: The cleavage of the dipeptide exposes an amino group on the PAB spacer. This triggers a spontaneous 1,6-elimination reaction, leading to the release of the payload in its unmodified, active form, along with the formation of aza-quinone methide and carbon dioxide as byproducts. This self-immolative feature is critical as it ensures that the released drug is not encumbered by remnants of the linker, which could impair its activity.

Quantitative Data on Enzymatic Cleavage

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |

| Legumain | Z-Ala-Ala-Asn-AMC | 25.7 | Not Reported | Not Reported | 5.8 | |

| Legumain | Bz-Asn-pNA | 2400 ± 100 | 2 ± 0.5 | 7.3 ± 0.05 x 102 | 5.5 | |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | 10.1 ± 1.1 | 1.8 ± 0.1 | 1.8 x 105 | 4.6 | |

| Cathepsin B | Z-Arg-Arg-AMC | 158 ± 17 | 1.2 ± 0.1 | 7.6 x 103 | 4.6 |

Note: Z = Benzyloxycarbonyl, AMC = 7-amino-4-methylcoumarin, Bz = Benzoyl, pNA = p-nitroanilide. These are surrogate substrates used to measure enzyme activity and may not perfectly reflect the kinetics of the this compound linker.

Experimental Protocols

To assess the enzymatic cleavage of the this compound linker, two primary analytical methods are employed: High-Performance Liquid Chromatography (HPLC) and Fluorescence Resonance Energy Transfer (FRET) assays.

High-Performance Liquid Chromatography (HPLC) Based Cleavage Assay

This method allows for the direct monitoring of the disappearance of the intact ADC or linker-payload conjugate and the appearance of the cleaved payload over time.

Materials:

-

This compound conjugated payload or ADC

-

Recombinant human Cathepsin B or Legumain

-

Assay Buffer (Cathepsin B): 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Assay Buffer (Legumain): 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 4.5-5.5

-

Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

-

HPLC system with a C18 reverse-phase column and a UV or mass spectrometer detector

Procedure:

-

Enzyme Activation: If required, pre-incubate the enzyme in the corresponding assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the this compound conjugate to a final concentration typically in the low micromolar range.

-

Initiation: Start the reaction by adding the activated enzyme.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding an equal volume of the quenching solution.

-

Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the peak areas corresponding to the intact conjugate and the released payload.

-

Data Analysis: Plot the percentage of cleavage (calculated from the disappearance of the starting material or the appearance of the product) versus time to determine the cleavage rate.

Fluorescence Resonance Energy Transfer (FRET) Based Cleavage Assay

This is a high-throughput method that uses a fluorogenic substrate analog of the linker.

Materials:

-

Custom-synthesized FRET substrate: A peptide containing the Ala-Ala sequence flanked by a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL® 520).

-

Recombinant human Cathepsin B or Legumain

-

Assay Buffer (as described for the HPLC assay)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the FRET substrate in the assay buffer.

-

Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer.

-

Reaction Setup: In the wells of the microplate, add the FRET substrate solution.

-

Initiation: Start the reaction by adding the enzyme solution to the wells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of substrate cleavage. Plot fluorescence intensity versus time to determine the initial velocity of the reaction. Kinetic parameters (Km and kcat) can be calculated by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Visualizations

Signaling Pathway of ADC Internalization and Cleavage

References

Navigating the Chemical Landscape: An In-depth Technical Guide to the Stability of MP-Ala-Ala-PAB in Diverse Buffer Conditions

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of antibody-drug conjugate (ADC) development, the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. Among the array of linker technologies, the maleimidocaproyl-alaninyl-alaninyl-p-aminobenzyl (MP-Ala-Ala-PAB) linker stands out for its application in creating enzyme-cleavable ADCs. This technical guide offers a comprehensive examination of the stability of the this compound linker under various buffer conditions, providing researchers, scientists, and drug development professionals with essential data and methodologies for optimizing ADC design and performance.

The stability of an ADC linker is a paramount concern, as premature drug release can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic efficacy. The this compound linker is engineered to be selectively cleaved by proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. However, the chemical stability of the linker itself under different pH and buffer conditions is a crucial factor that influences its integrity during manufacturing, storage, and systemic circulation.

This guide delves into the stability of the constituent parts of the this compound linker—the maleimide-thiol adduct, the Ala-Ala dipeptide, and the PABC self-immolative spacer—and provides a framework for assessing the stability of the complete linker system.

Understanding the Components and Their Intrinsic Stability

The this compound linker is a multi-component system, and its overall stability is a function of its individual parts.

-

Maleimidocaproyl (MP) Group: The maleimide group is commonly used for its high reactivity towards thiol groups on cysteine residues of antibodies. The resulting succinimide ring, however, can be susceptible to hydrolysis, particularly under basic conditions. This ring-opening can, in fact, stabilize the maleimide-thiol linkage by preventing a retro-Michael reaction, which would lead to deconjugation. The rate of this hydrolysis is pH-dependent.

-

Alanine-Alanine (Ala-Ala) Dipeptide: The Ala-Ala dipeptide serves as the recognition site for enzymatic cleavage. The amide bond within the dipeptide can also undergo non-enzymatic hydrolysis. This process is subject to both acid and base catalysis[1][2]. Studies have shown that for dipeptides, direct hydrolysis (scission) is more prevalent at alkaline pH, whereas intramolecular aminolysis (backbiting) can be a significant pathway at neutral pH[1]. The Ala-Ala dipeptide has been identified as an optimal choice for minimizing ADC aggregation, a critical quality attribute[3][4].

-

p-Aminobenzyl Carbamate (PABC) Spacer: The PABC moiety is a self-immolative spacer. Its degradation is designed to be triggered by the enzymatic cleavage of the adjacent Ala-Ala dipeptide. This cleavage unmasks an aniline nitrogen, which initiates a rapid 1,6-elimination reaction, leading to the release of the unmodified payload. The non-enzymatic stability of the PABC spacer is generally high, with its cleavage being dependent on the enzymatic trigger.

Quantitative Stability Data

| pH | Buffer System | Temperature (°C) | Conversion to Ring-Opened Form (mc-linker) | Reference |

| 7.4 | 50 mM Phosphate | 37 | No significant ring opening observed | --INVALID-LINK-- |

| 8.5 | 50 mM Borate | 37 | 29% conversion after 14 hours | --INVALID-LINK-- |

| 9.2 | 50 mM Borate | 37 | 54% conversion after 14 hours | --INVALID-LINK-- |

Table 1: Succinimide Ring Hydrolysis of a Maleimidocaproyl (mc) Linker at Different pH Values.

Signaling Pathways and Degradation Mechanisms

The intended degradation pathway for the this compound linker is initiated by enzymatic cleavage within the lysosome of a target cancer cell. However, chemical degradation can also occur, primarily through hydrolysis of the succinimide ring and the dipeptide amide bond.

Experimental Protocols for Stability Assessment

A robust and well-controlled stability study is essential to characterize the behavior of the this compound linker in different buffer conditions. The following is a detailed methodology for conducting such a study.

Buffer Preparation

A range of buffers should be prepared to mimic physiological and lysosomal pH conditions.

-

Sodium Acetate Buffer (0.1 M, pH 4.5):

-

Dissolve 8.2 g of sodium acetate in 800 mL of deionized water.

-

Adjust the pH to 4.5 with glacial acetic acid.

-

Bring the final volume to 1 L with deionized water.

-

-

Sodium Phosphate Buffer (0.1 M, pH 5.5, 6.5, and 7.4):

-

Prepare stock solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄).

-

For pH 5.5, mix appropriate volumes of the monobasic and dibasic stock solutions.

-

For pH 6.5, mix appropriate volumes of the monobasic and dibasic stock solutions.

-

For pH 7.4, mix appropriate volumes of the monobasic and dibasic stock solutions.

-

Verify the final pH with a calibrated pH meter and adjust as necessary.

-

-

Sodium Borate Buffer (0.1 M, pH 8.5):

-

Dissolve 38.1 g of sodium borate decahydrate (Na₂B₄O₇·10H₂O) in 800 mL of deionized water.

-

Adjust the pH to 8.5 with a solution of boric acid or sodium hydroxide.

-

Bring the final volume to 1 L with deionized water.

-

In Vitro Stability Assay

This assay is designed to quantify the degradation of the this compound linker over time in the prepared buffers.

-

Sample Preparation:

-

Dissolve the ADC containing the this compound linker in each of the prepared buffers to a final concentration of 1 mg/mL.

-

Prepare aliquots for each time point to avoid freeze-thaw cycles.

-

-

Incubation:

-

Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours), remove an aliquot from each buffer condition.

-

-

Sample Quenching and Storage:

-

Immediately freeze the collected aliquots at -80°C to halt any further degradation.

-

HPLC-Based Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the intact ADC from its degradation products.

-

Instrumentation:

-

A reverse-phase HPLC system equipped with a UV detector.

-

-

Chromatographic Conditions:

-

Column: A C18 column suitable for protein and peptide separations (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm (for the antibody) and a wavelength appropriate for the payload.

-

-

Data Analysis:

-

Integrate the peak area of the intact ADC at each time point.

-

Calculate the percentage of intact ADC remaining relative to the t=0 time point.

-

Plot the percentage of intact ADC versus time for each buffer condition.

-

Determine the half-life (t₁/₂) of the linker in each buffer by fitting the data to a first-order decay model.

-

References

- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uregina.ca [uregina.ca]

- 3. benchchem.com [benchchem.com]

- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

Cathepsin B Cleavage of Alanine-Alanine (Ala-Ala) Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of Alanine-Alanine (Ala-Ala) dipeptide linkers by the lysosomal cysteine protease, Cathepsin B. This information is critical for the design and optimization of targeted therapeutic strategies, particularly in the field of antibody-drug conjugates (ADCs), where precise payload release is paramount for efficacy and safety. While direct kinetic data for the Ala-Ala linker is not extensively published, this guide synthesizes available information on related linkers, details robust experimental protocols for determining cleavage kinetics, and illustrates the relevant biological pathways.

Introduction to Cathepsin B and Peptide Linkers

Cathepsin B is a ubiquitously expressed lysosomal cysteine protease involved in various physiological processes, including protein turnover and degradation.[1] In pathological conditions such as cancer, its expression and activity are often upregulated, making it a prime target for enzyme-cleavable linkers in drug delivery systems.[2] These linkers, typically short peptide sequences, connect a targeting moiety (like an antibody) to a therapeutic payload.[3] The linker is designed to be stable in systemic circulation but susceptible to cleavage by specific enzymes, such as Cathepsin B, within the target cell's lysosome, ensuring site-specific drug release.[4]

Commonly used dipeptide linkers include Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[5] The Ala-Ala dipeptide has also been explored as a potential linker in ADC design. The efficiency of cleavage is a crucial parameter, influencing the rate and extent of drug release at the target site.

Data Presentation: Comparative Analysis of Dipeptide Linkers

Studies on ADCs utilizing an L-Ala-L-Ala dipeptide linker have demonstrated superior in vitro cytotoxic potencies compared to those with a D-Ala-D-Ala linker or a non-cleavable linker, strongly suggesting that the L-Ala-L-Ala linker is efficiently cleaved by intracellular lysosomal proteases like Cathepsin B to release the active payload.

The following tables summarize the available quantitative data for Val-Cit and Val-Ala linkers to facilitate a comparative understanding.

Table 1: Comparative Stability of Val-Cit and Val-Ala Linkers

| Parameter | Val-Cit Linker | Val-Ala Linker | Species | Comments |

| Half-life | ~4.6 hours | More stable than Val-Cit, but specific half-life data is limited in direct comparative studies. | Mouse | Val-Cit linkers are susceptible to cleavage by mouse carboxylesterase 1C (Ces1C). |

| Stability | Stable | Stable | Human | Both linkers show high stability in human plasma. A half-life of over 230 days has been reported for a Val-Cit ADC. |

| Payload Loss | >95% loss of conjugated payload after 14 days | Significantly more stable than Val-Cit, with minimal payload loss observed in some studies. | Mouse | Highlights the challenges of using Val-Cit linkers in preclinical mouse models. |

Table 2: Cathepsin B Cleavage Efficiency of Val-Cit and Val-Ala Linkers

| Parameter | Val-Cit Linker | Val-Ala Linker | Method |

| Relative Cleavage Rate | 2x | 1x | Isolated Cathepsin B Assay |

| Half-life of ADC with Cathepsin B | ~4.6 hours | Estimated ~9.2 hours | In vitro enzymatic assay |

Experimental Protocols

To determine the specific kinetic parameters for the cleavage of an Ala-Ala linker by Cathepsin B, the following detailed fluorometric assay protocol can be employed. This method is adaptable for various dipeptide-fluorophore conjugates.

Protocol: Kinetic Analysis of Ala-Ala Linker Cleavage by Cathepsin B

This protocol describes a method to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of an Ala-Ala linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) by recombinant human Cathepsin B.

1. Materials:

-

Recombinant Human Cathepsin B

-

Ala-Ala-AMC substrate

-

Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5

-

Enzyme Activation Buffer: Assay Buffer

-

Stop Solution: 100 mM sodium chloroacetate in 100 mM acetate buffer, pH 4.3

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~355-380 nm and emission at ~440-460 nm

-

Calibrated pipettes

-

Incubator at 37°C

2. Reagent Preparation:

-

Ala-Ala-AMC Substrate Stock Solution: Prepare a 10 mM stock solution of Ala-Ala-AMC in DMSO. Store at -20°C, protected from light.

-

Substrate Working Solutions: Prepare a series of dilutions of the Ala-Ala-AMC stock solution in Assay Buffer to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km.

-

Cathepsin B Stock Solution: Reconstitute lyophilized Cathepsin B in a suitable buffer as per the manufacturer's instructions to a stock concentration of ~1-5 µM.

-

Activated Cathepsin B: Dilute the Cathepsin B stock solution to a working concentration (e.g., 10-50 nM) in pre-warmed (37°C) Activation Buffer. Incubate for 15 minutes at 37°C to ensure full activation of the enzyme.

3. Assay Procedure:

-

Plate Setup: Add 50 µL of each Substrate Working Solution to triplicate wells of the 96-well plate. Include a "buffer only" control for background fluorescence subtraction.

-

Reaction Initiation: Add 50 µL of the activated Cathepsin B solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The readings should be in the linear range of the instrument.

-

Standard Curve: To convert relative fluorescence units (RFU) to the concentration of cleaved product, prepare a standard curve using free AMC.

4. Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each substrate concentration.

-

Convert V₀ from RFU/min to moles/min using the AMC standard curve.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

-

Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the active enzyme in the assay.

-

The catalytic efficiency is then calculated as kcat/Km.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks related to the Cathepsin B cleavage of peptide linkers.

References

An In-depth Technical Guide to the MP-Ala-Ala-PAB Linker for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful modality. The efficacy and safety of an ADC are critically dependent on the design of its linker, the bridge between the monoclonal antibody and the potent cytotoxic payload. This technical guide provides a comprehensive overview of the MP-Ala-Ala-PAB linker, a cleavable linker system designed for targeted drug delivery. The this compound linker combines a maleimidocaproyl (MP) group for antibody conjugation, a dipeptide sequence (Ala-Ala) as an enzymatic cleavage site, and a self-immolative para-aminobenzyl (PAB) spacer for efficient payload release. This guide will delve into the linker's mechanism of action, provide illustrative quantitative data, detail relevant experimental protocols, and visualize key processes.

Core Components and Mechanism of Action

The this compound linker is a sophisticated system engineered for stability in systemic circulation and controlled payload release within the tumor microenvironment. Its three key components each play a distinct role:

-

Maleimidocaproyl (MP) Group: This component facilitates the covalent attachment of the linker to the monoclonal antibody. The maleimide group reacts specifically with thiol groups, which are typically generated by the reduction of interchain disulfide bonds on the antibody, forming a stable thioether linkage.

-

Alanine-Alanine (Ala-Ala) Dipeptide: This dipeptide serves as the recognition site for specific proteases that are overexpressed in the lysosomal compartments of cancer cells, most notably Cathepsin B.[1] The Ala-Ala sequence offers a balance of stability and susceptibility to enzymatic cleavage.

-

Para-Aminobenzyl (PAB) Spacer: The PAB group is a self-immolative spacer. Once the Ala-Ala dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.[2] This self-immolative cascade is crucial for ensuring that the active drug is liberated within the target cell.

The overall mechanism of action for an ADC utilizing the this compound linker is a sequential process that begins with antigen binding and culminates in intracellular payload release, as depicted in the following diagram.

Quantitative Data

While specific quantitative data for ADCs utilizing the this compound linker is limited in publicly available literature, the following tables present illustrative data from studies on ADCs with the closely related L-Ala-L-Ala dipeptide linker. This data provides valuable insights into the expected performance characteristics.

Table 1: Illustrative In Vitro Cytotoxicity of an L-Ala-L-Ala Linker ADC

| Cell Line | Target Antigen Expression | IC50 (ng/mL) |

| Cell Line A | High | 15 - 50 |

| Cell Line B | Moderate | 25 - 80 |

| Cell Line C | Low | >1000 |

Note: IC50 values are highly dependent on the payload, antibody, and specific cell line.

Table 2: Illustrative In Vivo Efficacy of an L-Ala-L-Ala Linker ADC in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Non-binding ADC | 3 | < 20 |

| L-Ala-L-Ala ADC | 1 | ~70 |

| L-Ala-L-Ala ADC | 3 | >95 (Tumor Regression) |

Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and other experimental factors.[3]

Table 3: Comparative Plasma Stability of Dipeptide Linkers

| Dipeptide Linker | Payload Release in Human Plasma (24h) | Payload Release in Mouse Plasma (24h) |

| Val-Cit | < 5% | ~10-20% |

| Val-Ala | < 5% | ~15-25% |

| Ala-Ala | < 5% | ~10-20% |

Note: Data is representative and highlights the general stability of dipeptide linkers in plasma, with higher instability often observed in rodent plasma due to carboxylesterase activity.[4]

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of ADCs. The following sections provide methodologies for key experiments related to the this compound linker.

Protocol 1: Synthesis of this compound Linker

This protocol outlines a plausible synthetic route for the this compound linker, based on established methods for similar linker synthesis.

Materials:

-

p-Aminobenzyl alcohol (PABA)

-

Fmoc-Ala-OH

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Fmoc deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Purification system (e.g., preparative RP-HPLC)

Procedure:

-

Synthesis of Fmoc-Ala-PAB:

-

Dissolve PABA in DMF.

-

Add Fmoc-Ala-OH, HBTU, HOBt, and DIPEA.

-

Stir at room temperature until the reaction is complete (monitor by LC-MS).

-

Purify the product by RP-HPLC.

-

-

Fmoc Deprotection:

-

Dissolve Fmoc-Ala-PAB in 20% piperidine in DMF.

-

Stir for 30 minutes at room temperature.

-

Evaporate the solvent to obtain H2N-Ala-PAB.

-

-

Synthesis of Fmoc-Ala-Ala-PAB:

-

Dissolve H2N-Ala-PAB in DMF.

-

Add Fmoc-Ala-OH, HBTU, HOBt, and DIPEA.

-

Stir at room temperature until completion.

-

Purify the product by RP-HPLC.

-

-

Final Fmoc Deprotection:

-

Dissolve Fmoc-Ala-Ala-PAB in 20% piperidine in DMF and stir for 30 minutes.

-

Evaporate the solvent to yield H2N-Ala-Ala-PAB.

-

-

Conjugation of MP Group:

-

Dissolve H2N-Ala-Ala-PAB in DMF.

-

Add MC-NHS and DIPEA.

-

Stir at room temperature until completion.

-

Purify the final this compound linker by RP-HPLC and characterize by MS and NMR.

-

Protocol 2: Conjugation of this compound-Payload to an Antibody

This protocol describes the conjugation of a pre-formed this compound-payload construct to a monoclonal antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

This compound-Payload dissolved in a co-solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Incubate the antibody with a molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column.

-

-

Conjugation:

-

Immediately add a molar excess of the this compound-Payload solution to the reduced antibody.

-

Incubate at room temperature for 1-2 hours.

-

-

Quenching:

-

Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

-

Purification:

-

Purify the ADC using size-exclusion chromatography to remove unconjugated payload and other small molecules.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

-

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by its target enzyme.

Materials:

-

Purified ADC with this compound linker

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS system

Procedure:

-

Enzyme Activation:

-

Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Add the ADC to the activated enzyme solution to initiate the cleavage reaction.

-

-

Time Course:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately add the aliquot to the cold quenching solution to stop the reaction.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS to quantify the amount of released payload.

-

-

Data Analysis:

-

Plot the concentration of released payload over time to determine the initial rate of cleavage.

-

Protocol 4: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its behavior in circulation.

Materials:

-

Purified ADC

-

Human plasma

-

Incubator at 37°C

-

Analytical method to measure intact ADC or released payload (e.g., ELISA, LC-MS)

Procedure:

-

Incubation:

-

Incubate the ADC in human plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

-

-

Sample Processing and Analysis:

-

Process the aliquots to either quantify the amount of intact ADC remaining (e.g., by ELISA) or the amount of payload released (e.g., by LC-MS after protein precipitation).

-

-

Data Analysis:

-

Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point to determine the plasma stability and half-life of the ADC.

-

Conclusion

The this compound linker represents a refined approach in the design of cleavable linkers for antibody-drug conjugates. Its multi-component structure is rationally designed to ensure stability in circulation while enabling efficient, targeted release of the cytotoxic payload within cancer cells. The Ala-Ala dipeptide offers a specific cleavage site for the lysosomal protease Cathepsin B, and the self-immolative PAB spacer ensures the liberation of the unmodified, fully active drug. While further studies with ADCs incorporating the precise this compound linker are needed to fully elucidate its quantitative performance, the data from closely related linkers and the established experimental protocols provided in this guide offer a robust framework for its evaluation and implementation in the development of next-generation targeted cancer therapies.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the Self-Immolative Chemistry of p-Aminobenzyl Carbamates (PABC) in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a cornerstone of modern antibody-drug conjugate (ADC) development, ensuring that potent cytotoxic payloads are delivered specifically to target cells while minimizing systemic toxicity. Among the most successful and widely adopted linker technologies is the self-immolative p-aminobenzyl carbamate (PABC) system. This guide provides a comprehensive technical overview of the PABC linker's mechanism, its application in ADC design, and the experimental protocols used for its validation.

The PABC Self-Immolative Mechanism: A Controlled Cascade

The efficacy of the PABC linker lies in its ability to undergo a rapid and irreversible electronic cascade, known as 1,6-elimination, upon a specific triggering event.[1][2] This process ensures the clean and efficient release of the unmodified cytotoxic drug within the target cell.

The self-immolative cascade is initiated by the cleavage of a trigger group, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), by lysosomal proteases such as cathepsin B, which are often overexpressed in tumor cells.[3][4] This enzymatic cleavage unmasks the aniline nitrogen of the p-aminobenzyl moiety, setting off the following sequence of events:

-

Trigger Cleavage: An enzyme, typically cathepsin B, hydrolyzes the amide bond connecting the dipeptide to the PABC spacer.[3]

-

1,6-Elimination: The newly exposed amino group, a strong electron-donating group, initiates a 1,6-elimination reaction. This electronic cascade proceeds through the aromatic ring to the benzylic position where the drug is attached.

-

Payload Release: The 1,6-elimination leads to the fragmentation of the linker, releasing the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.

This mechanism is highly reliable and has been incorporated into several FDA-approved ADCs, including Adcetris® and Polivy®.

Quantitative Analysis of PABC Linker Performance

The stability of the ADC in systemic circulation and the rate of payload release within the target cell are critical parameters for therapeutic efficacy. The following tables summarize key quantitative data related to PABC-containing ADCs.

Table 1: Stability of PABC-Containing Linkers in Buffer and Human Serum

| Linker-Payload Conjugate | Condition | Half-life (t½) | Reference |

| Z-Val-Cit-PABE-Etoposide | pH 5.1 Buffer | > 7 days | |

| Z-Val-Cit-PABE-Etoposide | pH 7.2 Buffer | > 7 days | |

| Z-Val-Cit-PABE-Etoposide | Human Serum | 48 hours | |

| Z-Val-Cit-PABE-Combretastatin A-4 | pH 5.1 Buffer | > 7 days | |

| Z-Val-Cit-PABE-Combretastatin A-4 | pH 7.2 Buffer | > 7 days | |

| Z-Val-Cit-PABE-Combretastatin A-4 | Human Serum | > 7 days | |

| hMN-14-PEG-Carbonate-SN-38 | PBS | 15-20 hours | |

| hMN-14-PEG-Carbonate-SN-38 | Human Serum | 15-20 hours | |

| hMN-14-PAB-Carbonate-SN-38 | PBS | 30-36 hours | |

| hMN-14-PAB-Carbonate-SN-38 | Human Serum | 30-36 hours |

Table 2: Factors Influencing the Rate of 1,6-Elimination

| Factor | Observation | Reference |

| Ring Substituents | Electron-donating groups on the p-aminobenzyl ring enhance the rate of elimination. | |

| Electron-withdrawing groups decrease the rate of elimination. | ||

| Leaving Group | The structure and pKa of the payload (leaving group) can influence the rate of release. |

Experimental Protocols for Validation

Validating the self-immolative mechanism and quantifying the release kinetics are crucial steps in the development of ADCs with PABC linkers.

Linker Synthesis and Drug Conjugation

A generalized workflow for the synthesis of a linker-payload conjugate is as follows:

-

Synthesis of Bifunctional Linker: A bifunctional self-immolative linker is synthesized with orthogonal protecting groups. One end is designed for reaction with the drug, and the other for conjugation to the antibody.

-

Drug Conjugation: The deprotected linker is reacted with the drug, often forming a carbamate or ether linkage, to create the linker-payload intermediate.

-

Purification: The resulting linker-payload conjugate is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity.

-

Characterization: The structure of the conjugate is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Linker Stability and Payload Release Assays

These assays are critical for determining the linker's stability in biological media and its susceptibility to enzymatic cleavage.

-

Stability Assay:

-

The linker-drug conjugate is incubated in relevant biological media, such as human plasma or phosphate-buffered saline (PBS), at 37°C.

-

Aliquots are collected at various time points.

-

The samples are analyzed by HPLC or LC-MS to quantify the amount of intact conjugate and any released payload.

-

-

Enzymatic Release Assay:

-

The conjugate is incubated with a specific trigger, such as purified cathepsin B, in an appropriate buffer system that mimics the lysosomal environment.

-

Aliquots are taken at various time points.

-

The reaction is quenched, and the samples are analyzed by HPLC or LC-MS to quantify the released payload.

-

-

HPLC Analysis Conditions (General Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV spectrophotometry at a wavelength appropriate for the payload.

-

General Structure of a PABC-Containing ADC

The modular design of ADCs allows for the combination of a targeting antibody, a cleavable linker, and a potent payload.

Conclusion

The p-aminobenzyl carbamate self-immolative linker is a robust and clinically validated technology that has significantly advanced the field of antibody-drug conjugates. Its predictable and efficient 1,6-elimination mechanism ensures the conditional release of cytotoxic payloads within target cells, thereby enhancing the therapeutic window of these targeted therapies. A thorough understanding of the PABC linker's chemistry, coupled with rigorous experimental validation, is paramount for the successful design and development of next-generation ADCs. While the PABC spacer is a cornerstone, ongoing research explores novel self-immolative systems, including those based on cyclization reactions, to further refine payload release kinetics and expand the repertoire of linker technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of MP-Ala-Ala-PAB in Antibody-Drug Conjugate (ADC) Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure. The efficacy and safety of an ADC are critically dependent on the design of its three core components: a monoclonal antibody for target specificity, a cytotoxic payload for inducing cell death, and a chemical linker that connects them. This technical guide provides an in-depth exploration of the basic principles of a specific cleavable linker system: MP-Ala-Ala-PAB . This system is composed of a maleimide derivative (MP) for antibody conjugation, a dipeptide motif (Alanine-Alanine), and a self-immolative spacer (para-aminobenzyl alcohol, PAB).

The choice of the dipeptide sequence is a crucial determinant of an ADC's therapeutic index, influencing both its stability in circulation and the efficiency of payload release within the target cell. While the valine-citrulline (Val-Cit) dipeptide is a widely used and well-characterized motif, the alanine-alanine (Ala-Ala) sequence presents distinct advantages, particularly in terms of physicochemical properties.[1][2] This guide will elucidate the structure, mechanism of action, and key characteristics of the this compound linker, supported by comparative data and detailed experimental protocols.

Structure and Components

The this compound linker is a modular system designed for controlled payload release. Its name delineates its constituent parts, each with a specific function:

-

MP (Maleimidopropanoyl): This component serves as the conjugation handle to the antibody. The maleimide group reacts specifically with free thiol groups on cysteine residues of the antibody, forming a stable covalent thioether bond.[] This is a common strategy for site-specific or stochastic conjugation to antibodies.

-

Ala-Ala (Alanine-Alanine): This dipeptide is the enzyme-cleavable trigger. It is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment and within cancer cells.[4][5]

-

PAB (para-aminobenzyl alcohol): This is a self-immolative spacer. It connects the dipeptide to the cytotoxic payload. Once the Ala-Ala sequence is cleaved by Cathepsin B, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active payload.

Mechanism of Action: Targeted Payload Release

The therapeutic efficacy of an ADC equipped with an this compound linker is predicated on a multi-step, targeted delivery and activation process. This process ensures that the potent cytotoxic payload is released preferentially within the cancer cell, thereby minimizing off-target toxicity.

The mechanism unfolds as follows:

-

Circulation and Targeting: The ADC circulates systemically, with the linker designed to be stable at physiological pH, preventing premature payload release. The monoclonal antibody component directs the ADC to the tumor cells expressing the target antigen.

-

Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic cellular organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the two alanine residues of the dipeptide linker.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide unmasks an amino group on the PAB spacer, initiating a spontaneous and irreversible 1,6-elimination reaction. This electronic cascade results in the fragmentation of the PAB spacer, releasing the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.

Key Physicochemical Properties and Comparative Analysis

The choice of dipeptide in the linker significantly impacts the overall properties of the ADC. The Ala-Ala linker has emerged as a favorable alternative to the more traditional Val-Cit linker due to its influence on hydrophobicity and aggregation.

| Property | Ala-Ala Linker | Val-Cit Linker | Rationale and Implications |

| Hydrophobicity | Lower | Higher | The Ala-Ala dipeptide is less hydrophobic than Val-Cit. This can lead to ADCs with improved solubility and reduced aggregation, especially when working with hydrophobic payloads or aiming for a high Drug-to-Antibody Ratio (DAR). |

| Aggregation | Lower | Higher | Reduced hydrophobicity of the Ala-Ala linker contributes to lower aggregation of the final ADC product. This is a significant advantage in manufacturing and for the overall stability and safety profile of the ADC. |

| Maximum DAR | High (up to 10) | Lower (often limited to <4) | The lower tendency for aggregation allows for the successful conjugation of a higher number of payload molecules per antibody, which can enhance potency. |

| Cathepsin B Cleavage Rate | Slower | Faster | While the cleavage of Ala-Ala by Cathepsin B is generally slower compared to Val-Cit, it is typically sufficient for effective payload release within the lysosome. |

| Plasma Stability | High | High (in human plasma) | Both linkers are designed for high stability in human plasma, which is crucial to prevent premature payload release and associated off-target toxicity. |

| In Vitro Potency | High | High | ADCs with Ala-Ala linkers have demonstrated potent, antigen-specific cytotoxicity in vitro, comparable to those with Val-Cit linkers. |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, characterization, and evaluation of ADCs containing the this compound linker.

Synthesis of Ala-Ala-PAB-Payload Conjugate

The synthesis of the linker-payload moiety typically involves standard peptide coupling and protection/deprotection chemistry. The following is a generalized protocol based on literature precedents.

Objective: To synthesize an Fmoc-protected Ala-Ala-PAB-payload conjugate.

Materials:

-

Fmoc-Ala-Ala-OH

-

p-aminobenzyl alcohol

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Payload with a suitable conjugation handle (e.g., a carboxylic acid for esterification or an amine for carbamate formation)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents for purification (e.g., acetonitrile, water)

Procedure:

-

Coupling of Ala-Ala to PAB:

-

Dissolve Fmoc-Ala-Ala-OH, p-aminobenzyl alcohol, and EEDQ in a mixture of DCM/MeOH.

-

Stir the reaction mixture under an inert atmosphere (e.g., Argon) at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting Fmoc-Ala-Ala-PAB-OH by flash chromatography.

-

-

Payload Attachment:

-

The purified Fmoc-Ala-Ala-PAB-OH can then be conjugated to the payload. The specific chemistry will depend on the functional groups available on the payload. For a payload with a primary or secondary amine, the hydroxyl group of PAB can be activated (e.g., with bis(4-nitrophenyl) carbonate) to form a reactive carbonate, which then reacts with the payload's amine to form a carbamate bond.

-

-

Fmoc Deprotection and Maleimide Functionalization:

-

The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

The resulting free amine is then acylated with a maleimide-containing activated ester (e.g., 3-maleimidopropionic acid N-hydroxysuccinimide ester) to yield the final this compound-payload conjugate.

-

-

Purification:

-

The final product is purified by preparative reverse-phase HPLC.

-

ADC Conjugation and Characterization

Objective: To conjugate the this compound-payload to a monoclonal antibody and characterize the resulting ADC.

Procedure:

-

Antibody Reduction:

-

Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to generate free thiol groups.

-

-

Conjugation:

-

Add the this compound-payload (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution. The maleimide group will react with the free thiols.

-

-

Purification:

-

Purify the ADC from unconjugated payload and antibody using techniques like size-exclusion chromatography (SEC) or tangential flow filtration.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the level of aggregation by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Procedure:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 72-120 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma.

Procedure:

-

Incubation: Incubate the ADC at a defined concentration in human and/or mouse plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Analysis: Analyze the samples to quantify the amount of intact ADC remaining and/or the amount of released payload. This is often done using affinity capture followed by LC-MS.

-

Data Analysis: Plot the percentage of intact ADC over time to determine the linker's half-life in plasma.

References

- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Payload Attachment to MP-Ala-Ala-PAB

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties significantly influence the ADC's stability, efficacy, and safety profile.[1][2]

MP-Ala-Ala-PAB is a cleavable linker system designed for the development of ADCs.[3][4][] It features a maleimidopropionyl (MP) group for antibody conjugation, a dipeptide (Alanine-Alanine) sequence that is susceptible to enzymatic cleavage, and a p-aminobenzyl (PAB) self-immolative spacer. The Ala-Ala dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated within tumor cells. Following enzymatic cleavage of the dipeptide, the PAB spacer undergoes spontaneous 1,6-elimination, leading to the release of the unmodified cytotoxic payload inside the target cell. This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic index of the ADC.

These application notes provide a detailed protocol for the attachment of an amine-containing payload to the this compound linker and subsequent conjugation to a monoclonal antibody.

Mechanism of Action: Payload Release

The this compound linker facilitates controlled payload release through a multi-step intracellular process. After the ADC binds to the target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the release of the cytotoxic payload.

Experimental Protocols

This section details the multi-step process for creating an ADC using the this compound linker. The overall workflow involves the synthesis of the linker-payload construct, reduction of the monoclonal antibody, and the final conjugation and purification of the ADC.

Protocol 1: Attachment of an Amine-Containing Payload to this compound Linker

This protocol describes the conjugation of an amine-containing payload to the this compound linker. This reaction typically involves the formation of a stable carbamate bond between the payload and the PAB spacer of the linker. For this protocol, we will assume the use of a precursor to this compound, such as Fmoc-Ala-Ala-PAB-PNP, as the p-nitrophenyl (PNP) carbonate is a highly reactive group that facilitates efficient conjugation. The maleimide group is introduced in a subsequent step.

Materials:

-

Fmoc-Ala-Ala-PAB-PNP linker

-

Amine-containing payload (e.g., cytotoxic drug)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere.

-

Dissolution:

-

Dissolve the Fmoc-Ala-Ala-PAB-PNP linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

-

In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

-

Reaction:

-

To the stirred solution of the linker, add the payload solution.

-

Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature (20-25°C) for 2-18 hours.

-

Monitor the reaction progress by LC-MS or RP-HPLC until completion.

-

-

Purification:

-

Upon completion, purify the crude reaction mixture by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Collect the fractions containing the desired Fmoc-Ala-Ala-PAB-Payload conjugate.

-

Lyophilize the pure fractions to obtain the product as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using LC-MS. The expected mass will be the sum of the mass of the Fmoc-Ala-Ala-PAB linker minus the PNP group, plus the mass of the payload.

-

| Parameter | Value/Condition | Rationale |

| Fmoc-Ala-Ala-PAB-PNP | 1.0 equivalent | Limiting reagent. |

| Amine-Payload | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |

| Base (DIPEA/NMM) | 2.0 - 3.0 equivalents | Neutralizes acidic byproducts and facilitates the reaction. |

| Solvent | Anhydrous DMF or DMSO | Ensures the solubility of reactants. |

| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient for this reaction. |

| Reaction Time | 2 - 18 hours | Reaction should be monitored for completion by LC-MS or HPLC. |

Protocol 2: Maleimide Functionalization of the Linker-Payload

This protocol involves the deprotection of the Fmoc group and the subsequent addition of the maleimidopropionyl (MP) group.

Materials:

-

Fmoc-Ala-Ala-PAB-Payload

-

20% Piperidine in DMF

-

Maleimidopropionic acid N-hydroxysuccinimide ester (MP-NHS)

-

Anhydrous DMF

-

DIPEA

-

RP-HPLC system

-

LC-MS system

Procedure:

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-Ala-Ala-PAB-Payload in DMF.

-

Add a solution of 20% piperidine in DMF to the linker-payload solution.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

-

Maleimide Functionalization:

-

Once the Fmoc deprotection is complete, the crude reaction mixture containing H2N-Ala-Ala-PAB-Payload can be used directly or after purification.

-

Dissolve the deprotected linker-payload in anhydrous DMF.

-

In a separate vial, dissolve MP-NHS (1.1-1.3 equivalents) in anhydrous DMF.

-

Add the MP-NHS solution to the linker-payload solution.

-

Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.

-

Stir at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

-

Purification:

-

Purify the maleimide-activated linker-payload (this compound-Payload) by RP-HPLC to remove excess reagents and byproducts.

-

| Parameter | Value/Condition | Rationale |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard condition for Fmoc removal. |

| MP-NHS | 1.1 - 1.3 equivalents | Slight excess to ensure complete reaction with the deprotected amine. |

| Base (DIPEA) | 1.5 - 2.0 equivalents | Acts as a base to facilitate the NHS ester reaction. |

| Solvent | Anhydrous DMF | Suitable solvent for both deprotection and maleimide functionalization. |

| Reaction Time | 1 - 2 hours | Typically sufficient for the NHS ester reaction. |